1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and connected via a methanamine linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:
Formation of 1,5-dimethyl-1H-pyrazole-4-amine: This can be achieved through the hydrolysis of 1,5-dimethyl-1H-pyrazole-4-amine acetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dimethylpyrazole-4-boronic acid
- 4-(3,5-Dimethyl-1H-pyrazol-4-yl)-benzoic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure and the specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C11H18ClN5 |
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Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9-10(7-13-16(9)3)6-12-8-11-4-5-15(2)14-11;/h4-5,7,12H,6,8H2,1-3H3;1H |
InChI Key |
LNNWUJSDNOWTLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
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